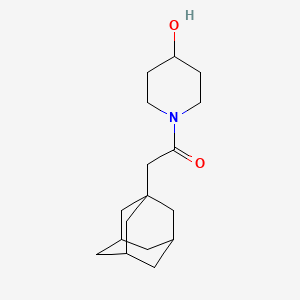
(2,6-Dimethylquinolin-4-yl)-(4-hydroxypiperidin-1-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2,6-Dimethylquinolin-4-yl)-(4-hydroxypiperidin-1-yl)methanone, also known as DMQ-H, is a small molecule drug that has been studied for its potential therapeutic applications in various diseases.
Wissenschaftliche Forschungsanwendungen
(2,6-Dimethylquinolin-4-yl)-(4-hydroxypiperidin-1-yl)methanone has been studied for its potential therapeutic applications in various diseases, including cancer, neurodegenerative disorders, and infectious diseases. In cancer, (2,6-Dimethylquinolin-4-yl)-(4-hydroxypiperidin-1-yl)methanone has been shown to inhibit the growth of cancer cells by inducing apoptosis and disrupting cell cycle progression. In neurodegenerative disorders, (2,6-Dimethylquinolin-4-yl)-(4-hydroxypiperidin-1-yl)methanone has been studied for its neuroprotective effects, which may be attributed to its ability to modulate oxidative stress and inflammation. In infectious diseases, (2,6-Dimethylquinolin-4-yl)-(4-hydroxypiperidin-1-yl)methanone has been shown to inhibit the replication of viruses, including HIV and hepatitis C virus.
Wirkmechanismus
The mechanism of action of (2,6-Dimethylquinolin-4-yl)-(4-hydroxypiperidin-1-yl)methanone is not fully understood. However, it has been suggested that (2,6-Dimethylquinolin-4-yl)-(4-hydroxypiperidin-1-yl)methanone exerts its therapeutic effects through the modulation of various signaling pathways, including the PI3K/AKT/mTOR pathway, the NF-κB pathway, and the JAK/STAT pathway. (2,6-Dimethylquinolin-4-yl)-(4-hydroxypiperidin-1-yl)methanone has also been shown to modulate the activity of various enzymes, including caspases, proteases, and kinases.
Biochemical and Physiological Effects
(2,6-Dimethylquinolin-4-yl)-(4-hydroxypiperidin-1-yl)methanone has been shown to have various biochemical and physiological effects, including the induction of apoptosis, the inhibition of cell proliferation, the modulation of oxidative stress and inflammation, and the inhibition of viral replication. (2,6-Dimethylquinolin-4-yl)-(4-hydroxypiperidin-1-yl)methanone has also been shown to have low toxicity in vitro and in vivo, making it a promising candidate for further development as a therapeutic agent.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using (2,6-Dimethylquinolin-4-yl)-(4-hydroxypiperidin-1-yl)methanone in lab experiments is its low toxicity, which allows for higher concentrations to be used without causing adverse effects. However, one limitation of using (2,6-Dimethylquinolin-4-yl)-(4-hydroxypiperidin-1-yl)methanone is its limited solubility in aqueous solutions, which may require the use of organic solvents or other solubilization techniques.
Zukünftige Richtungen
There are several future directions for the study of (2,6-Dimethylquinolin-4-yl)-(4-hydroxypiperidin-1-yl)methanone. One direction is to further investigate its mechanism of action and identify its molecular targets. Another direction is to optimize its pharmacokinetic and pharmacodynamic properties to improve its efficacy and reduce its toxicity. Additionally, (2,6-Dimethylquinolin-4-yl)-(4-hydroxypiperidin-1-yl)methanone could be studied for its potential applications in other diseases, such as autoimmune disorders and metabolic diseases.
In conclusion, (2,6-Dimethylquinolin-4-yl)-(4-hydroxypiperidin-1-yl)methanone is a small molecule drug that has been studied for its potential therapeutic applications in various diseases. Its low toxicity, combined with its ability to modulate various signaling pathways and enzymes, makes it a promising candidate for further development as a therapeutic agent. However, further research is needed to fully understand its mechanism of action and optimize its pharmacokinetic and pharmacodynamic properties.
Synthesemethoden
(2,6-Dimethylquinolin-4-yl)-(4-hydroxypiperidin-1-yl)methanone can be synthesized through a multi-step procedure that involves the reaction of 2,6-dimethylquinoline with piperidine and subsequent functionalization of the resulting product with a hydroxyl group. The final product can be purified through column chromatography and characterized using various spectroscopic techniques.
Eigenschaften
IUPAC Name |
(2,6-dimethylquinolin-4-yl)-(4-hydroxypiperidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O2/c1-11-3-4-16-14(9-11)15(10-12(2)18-16)17(21)19-7-5-13(20)6-8-19/h3-4,9-10,13,20H,5-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNURFHBYZXNHOL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C(N=C2C=C1)C)C(=O)N3CCC(CC3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2,6-Dimethylquinolin-4-yl)-(4-hydroxypiperidin-1-yl)methanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-Methyl-1-[4-(2-methylfuran-3-carbonyl)piperazin-1-yl]propan-1-one](/img/structure/B7501317.png)



![N-[2-(dimethylamino)-2-oxoethyl]-N-methylpyridine-3-carboxamide](/img/structure/B7501349.png)


![N-[2-(dimethylamino)-2-oxoethyl]-N-methylcyclopropanecarboxamide](/img/structure/B7501367.png)
![N-[2-(dimethylamino)-2-oxoethyl]-N-methylcyclohexanecarboxamide](/img/structure/B7501373.png)
![N-[2-(1,3-benzothiazol-2-yl)ethyl]cyclohexanecarboxamide](/img/structure/B7501386.png)
![N-[(2,4-dimethylphenyl)methyl]-N-methylfuran-2-carboxamide](/img/structure/B7501396.png)
![N-[(pyridine-4-carbonylamino)carbamothioyl]cyclopropanecarboxamide](/img/structure/B7501401.png)